

NVP-ADW742 and its Interaction with the Insulin Receptor: A Technical Guide

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Compound of Interest

Compound Name: Nvp-adw742

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This document provides a comprehensive technical overview of **NVP-ADW742**, a selective tyrosine kinase inhibitor, with a primary focus on its interaction with the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the structurally related Insulin Receptor (IR). This guide details the compound's mechanism of action, its effects on downstream signaling pathways, and quantitative data regarding its inhibitory activity. Furthermore, it outlines standard experimental protocols for evaluating its efficacy.

Introduction to NVP-ADW742

NVP-ADW742 is an orally active, small-molecule inhibitor that selectively targets the tyrosine kinase domain of the IGF-1R.[1] The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis, and its deregulation is frequently implicated in the pathogenesis of various cancers.[2][3] **NVP-ADW742** functions as an ATP-competitive inhibitor, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[4] While highly selective for IGF-1R, it also exhibits inhibitory activity against the highly homologous Insulin Receptor (IR), albeit with lower potency.[1][4] Its ability to induce apoptosis and suppress cell survival has made it a valuable tool in preclinical cancer research, particularly in models of small cell lung cancer, acute myeloid leukemia, and medulloblastoma.[3][5][6]

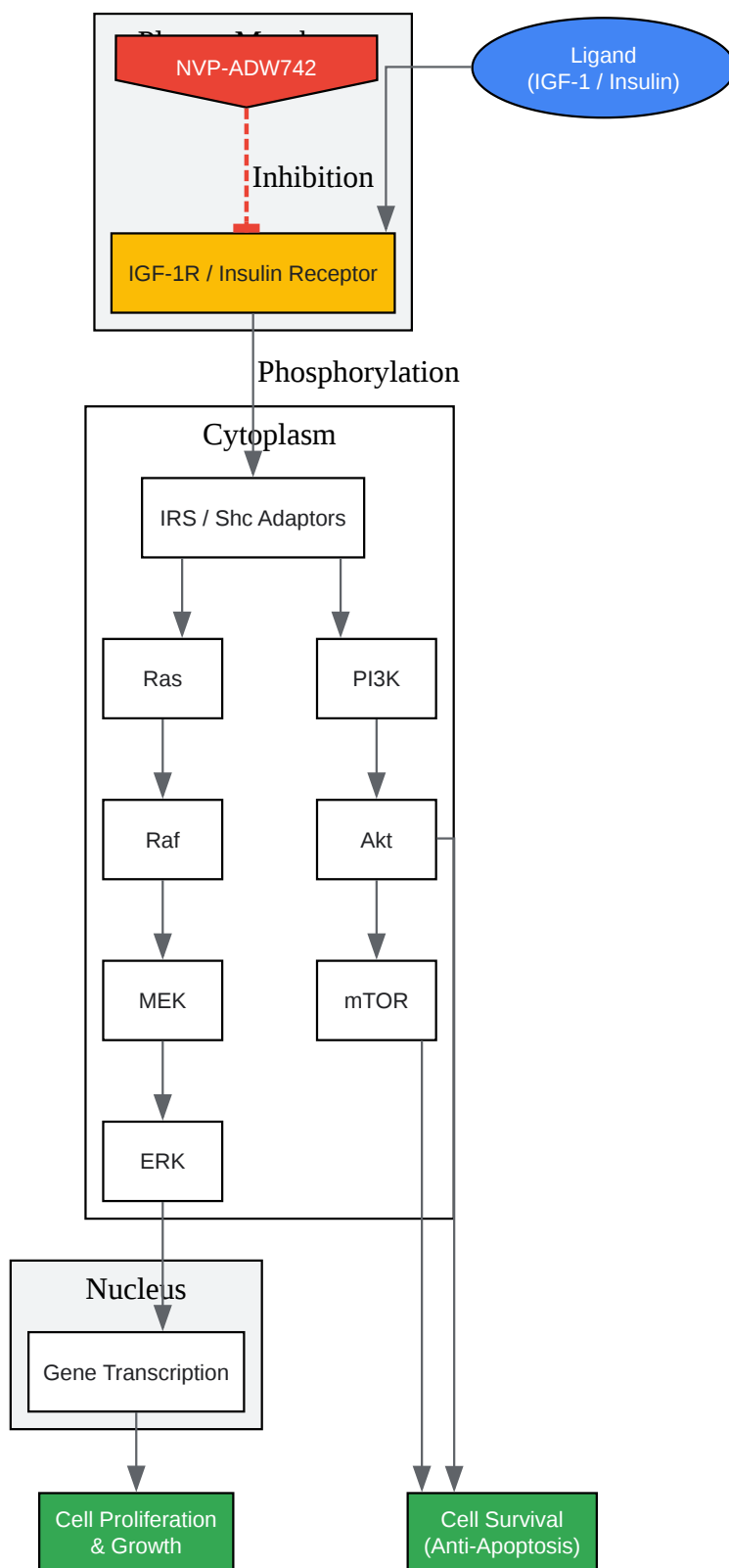
The IGF-1R/Insulin Receptor Signaling Axis

The IGF-1R and the Insulin Receptor are heterotetrameric glycoproteins that belong to the receptor tyrosine kinase superfamily.^[2] Their signaling network is complex, involving ligands (IGF-1, IGF-2, Insulin), receptors (IGF-1R, IR, and hybrid IGF-1R/IR), and various binding proteins.^{[2][7]}

Upon ligand binding, the receptor's intracellular kinase domain undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues.^[2] These phosphorylated sites serve as docking platforms for adaptor proteins, primarily the Insulin Receptor Substrate (IRS) family and Shc.^{[2][7]} Recruitment of these adaptors initiates two major downstream signaling pathways:

- **PI3K/Akt/mTOR Pathway:** Primarily activated via IRS proteins, this pathway is a central regulator of cell survival, growth, and metabolism. Its activation inhibits apoptosis and promotes protein synthesis.^{[2][8]}
- **Ras/Raf/MEK/ERK (MAPK) Pathway:** Often initiated by the Shc adaptor protein, this cascade is heavily involved in regulating gene expression related to cell proliferation and differentiation.^{[2][8]}

NVP-ADW742 exerts its biological effects by blocking the initial autophosphorylation step, thereby preventing the activation of both the PI3K/Akt and MAPK pathways.



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Caption: NVP-ADW742 inhibits IGF-1R/Insulin Receptor signaling pathways.

Quantitative Analysis of NVP-ADW742 Inhibitory Activity

NVP-ADW742 demonstrates high potency against IGF-1R and moderate, yet significant, activity against the Insulin Receptor. Its selectivity is evident when compared to other non-related tyrosine kinases.

Target Kinase	IC ₅₀ Value (μM)	Reference
IGF-1R	0.17	[1]
Insulin Receptor (InsR)	2.8	[1]
c-Kit	>5	[1]
HER2	>10	[1]
PDGFR	>10	[1]
VEGFR-2	>10	[1]
Bcr-Abl	>10	[1]

Table 1: In vitro kinase inhibitory activity of **NVP-ADW742**.

The cellular activity of **NVP-ADW742** has been evaluated across various cancer cell lines, showing a dose-dependent inhibition of cell growth and proliferation.

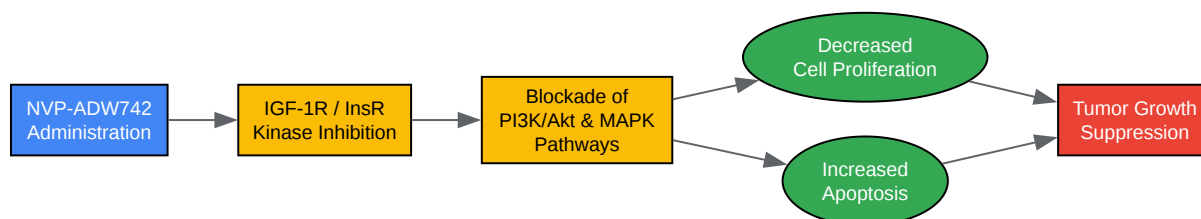
Cell Line Type	Assay	IC ₅₀ Value (μM)	Reference
Small Cell Lung Cancer (SCLC)	Growth Inhibition	0.1 - 0.5	[5]
Ewing Tumor	Proliferation	0.55 - 1.4	[9]
Medulloblastoma (Daoy)	Proliferation	11.12	[6]

Table 2: Cellular antiproliferative activity of **NVP-ADW742**.

Downstream Signaling and Cellular Effects

The inhibition of IGF-1R/IR by **NVP-ADW742** leads to pleiotropic effects on cancer cells, primarily through the suppression of the PI3K/Akt pathway.

- Inhibition of Akt Phosphorylation: **NVP-ADW742** effectively blocks the IGF-1-induced phosphorylation of Akt at submicromolar concentrations.[1] This dephosphorylation of Akt is a key event that disrupts survival signals.[3]
- Induction of Apoptosis: By suppressing the pro-survival Akt pathway, **NVP-ADW742** induces apoptosis.[3] This is often accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2.[3][6]
- Synergy with Chemotherapy: **NVP-ADW742** has been shown to synergistically enhance the sensitivity of cancer cells to conventional chemotherapeutic agents such as etoposide, carboplatin, and doxorubicin.[9][10] This effect is tightly correlated with the inhibition of PI3K/Akt activity.[10]



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Caption: Logical model of **NVP-ADW742**'s mechanism to cellular effect.

Experimental Protocols

The characterization of **NVP-ADW742**'s interaction with the insulin receptor and its downstream effects typically involves cell-based assays and biochemical analyses.

This protocol assesses the effect of **NVP-ADW742** on cell viability.

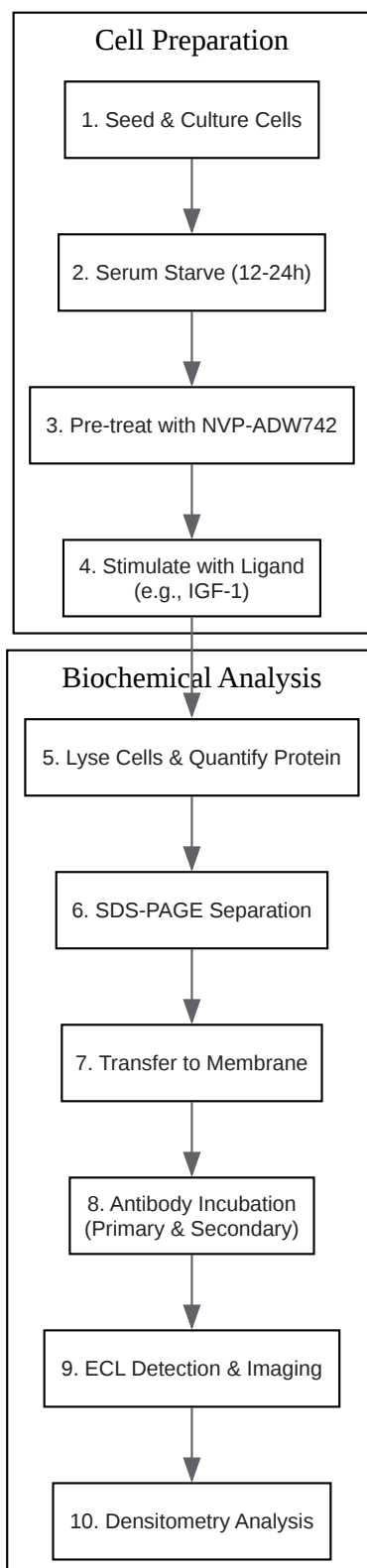
- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

- **Compound Treatment:** Treat cells with a serial dilution of **NVP-ADW742** (e.g., 0.01 to 100 μ M) for 72 hours. Include a vehicle control (e.g., DMSO).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
- **Solubilization:** Aspirate the media and add 150 μ L of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

This protocol is used to directly measure the inhibitory effect of **NVP-ADW742** on signaling pathways.

- **Cell Culture and Starvation:** Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
- **Inhibitor Pre-treatment:** Pre-treat cells with various concentrations of **NVP-ADW742** or vehicle control for 1-2 hours.
- **Ligand Stimulation:** Stimulate the cells with a ligand (e.g., 100 ng/mL IGF-1 or Insulin) for 10-20 minutes to induce receptor phosphorylation.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate 20-40 μ g of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

- Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IGF-1R/IR, anti-phospho-Akt, anti-total-Akt).
- Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels to determine the extent of inhibition.



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Caption: Experimental workflow for Western Blot analysis of kinase inhibition.

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